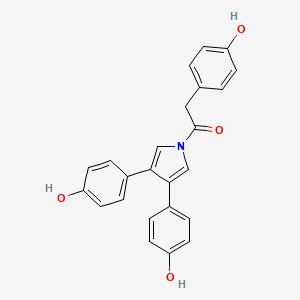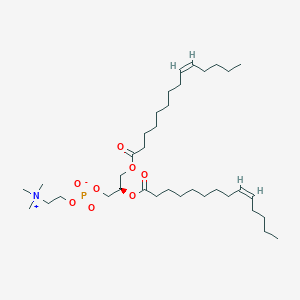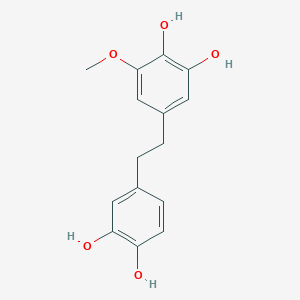
Dendrocandin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dendrocandin E is a diphenylethane that is 1,2-dihydrostilbene substituted by hydroxy groups at positions 3, 3', 4 and 4' and a methoxy group at position 5. It is isolated from the stems of Dendrobium candidum and exhibits antioxidant activity. It has a role as a metabolite and a radical scavenger. It is a member of catechols, a diphenylethane and a member of methoxybenzenes. It derives from a hydride of a 1,2-dihydrostilbene.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Dendrocandin E, isolated from Dendrobium candidum, has demonstrated significant antioxidant properties. In a study exploring the antioxidant activities of new compounds, dendrocandin E showed potent activity in the DPPH radical scavenging test, with an IC50 value of 15.6 µM, indicating its potential as a natural antioxidant agent. This activity was compared against vitamin C, a known antioxidant, which had an IC50 of 23.2 µM, highlighting dendrocandin E's strong antioxidant capabilities (Li et al., 2009).
Neurite Outgrowth-Promoting Activity
In another domain of scientific research, compounds related to dendrocandin E, such as dendrocandin T and U from Dendrobium officinale, were investigated for their neurite outgrowth-promoting activity. Although dendrocandin E itself was not directly mentioned in this study, the research on dendrocandins T and U indicates the potential neurotrophic benefits of compounds within this class, suggesting a broader application in neurology and the health function of traditional Chinese medicines like "Tiepi Shihu" (Yang et al., 2015).
Anti-Tumor Potential
A study focusing on the synthesis and biological evaluation of dendrocandin analogues revealed the potential anti-tumor properties of these compounds. A dendrocandin analogue exhibited significant cytotoxicity against various human cancer cell lines, including MCF-7, A549, A431, SW480, HepG-2, and HL-60, through MTT assays. The compound showed an IC50 value of 16.27 ± 0.26 µM and was found to up-regulate the expression of apoptotic proteins, leading to apoptosis, indicating dendrocandin derivatives' promise as anticancer agents (Yan et al., 2021).
Eigenschaften
Produktname |
Dendrocandin E |
|---|---|
Molekularformel |
C15H16O5 |
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
5-[2-(3,4-dihydroxyphenyl)ethyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C15H16O5/c1-20-14-8-10(7-13(18)15(14)19)3-2-9-4-5-11(16)12(17)6-9/h4-8,16-19H,2-3H2,1H3 |
InChI-Schlüssel |
LQWUHEDAVONVEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)O)CCC2=CC(=C(C=C2)O)O |
Synonyme |
dendrocandin E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



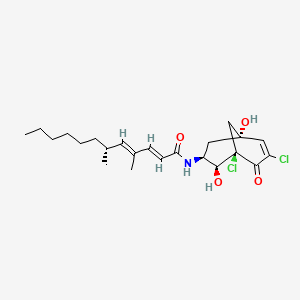
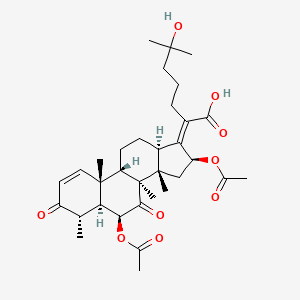
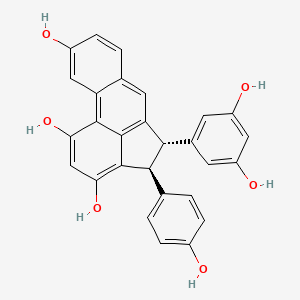
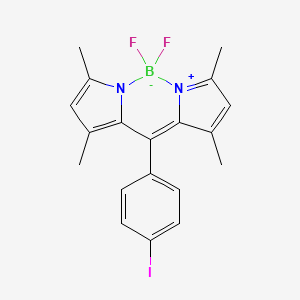
![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)
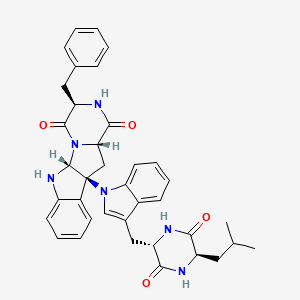

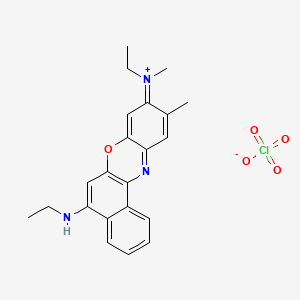


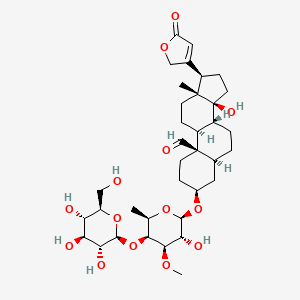
![Bis[1,6-a:5',6'-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid](/img/structure/B1263332.png)
